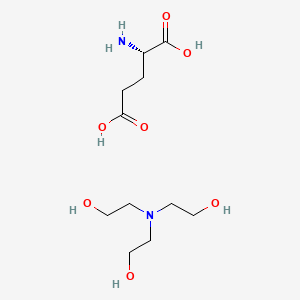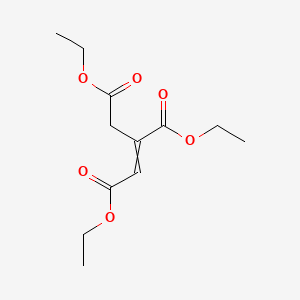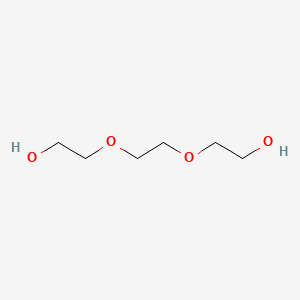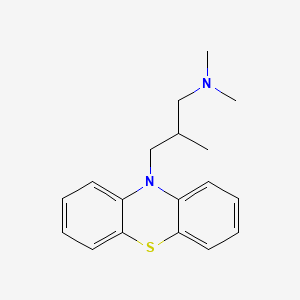
Diphénylamide pimélique 106
Vue d'ensemble
Description
TC-H 106: Il a été démontré qu'il inhibe l'histone désacétylase 1, l'histone désacétylase 2 et l'histone désacétylase 3 avec des valeurs de Ki de 148 nM, 102 nM et 14 nM, respectivement . Les histone désacétylases sont des enzymes qui éliminent les groupes acétyle d'un acide aminé ε-N-acétyllysine sur une histone, ce qui rend les histones plus serrées autour de l'ADN et empêche la transcription .
Préparation Methods
Voies de Synthèse et Conditions de Réaction: La synthèse du TC-H 106 implique la réaction de 2-aminophényl et de 4-méthylphényl heptanediamide. Les conditions de réaction impliquent généralement l'utilisation de solvants comme le diméthylsulfoxyde et l'éthanol, avec une assistance ultrasonique pour améliorer la solubilité .
Méthodes de Production Industrielle: La production industrielle du TC-H 106 suit des voies de synthèse similaires mais à plus grande échelle. Le composé est stocké à -20°C sous forme de poudre et peut être dissous dans du diméthylsulfoxyde ou de l'éthanol pour utilisation .
Applications De Recherche Scientifique
Chemistry: TC-H 106 is used as a chemical probe to study the role of histone deacetylase 3 in gene silencing .
Biology: In biological research, TC-H 106 is used to prolong histone acetylation in cell cultures, making it a valuable tool for studying chromatin remodeling .
Medicine: In medical research, TC-H 106 has been used to correct frataxin deficiency in a Friedreich ataxia mouse model .
Industry: In the pharmaceutical industry, TC-H 106 is used in the development of drugs targeting histone deacetylases .
Mécanisme D'action
Mode of Action
Pimelic Diphenylamide 106 binds to HDACs in a slow-on/slow-off manner . This unique binding mode differentiates it from other HDAC inhibitors, such as suberoylanilide hydroxamic acid, which has a fast-on/fast-off HDAC binding rate . The compound has a preference towards HDAC3, with a Ki of 14 nM, which is 15 times lower than the Ki for HDAC1 .
Biochemical Pathways
By inhibiting HDACs, Pimelic Diphenylamide 106 affects the acetylation state of histones, leading to a more relaxed chromatin structure and promoting gene expression . This mechanism is particularly relevant in the context of diseases like Friedreich’s ataxia, where the frataxin gene (FXN) is silenced due to the presence of a large GAA triplet repeat expansion within the first intron of the gene .
Pharmacokinetics
It is known that the compound progressively binds to hdacs and remains bound after wash-out . This suggests that the compound may have a prolonged effect even after the cessation of direct exposure.
Result of Action
The inhibition of HDACs by Pimelic Diphenylamide 106 leads to the upregulation of genes that are otherwise silenced due to the condensed chromatin structure . For instance, in the context of Friedreich’s ataxia, the compound has been shown to restore frataxin levels in cells from patients and in a mouse model of the disease .
Action Environment
The compound’s slow-on/slow-off binding kinetics suggest that its efficacy may be sustained over time, even in changing environments . .
Analyse Biochimique
Biochemical Properties
Pimelic Diphenylamide 106 has a preference toward HDAC3 with a Ki of 14 nM, which is 15 times lower than the Ki for HDAC1 . It exhibits weaker inhibitory activities against HDAC8 . This specificity towards HDAC3 suggests that Pimelic Diphenylamide 106 interacts with this enzyme more readily, potentially affecting the acetylation state of histones and other proteins in the cell .
Cellular Effects
Pimelic Diphenylamide 106 has been shown to restore frataxin levels in cells from Friedreich’s ataxia patients and in a GAA repeat-based Friedreich’s ataxia mouse model . This suggests that Pimelic Diphenylamide 106 can influence gene expression and cellular metabolism by altering the acetylation state of histones and other proteins .
Molecular Mechanism
The molecular mechanism of Pimelic Diphenylamide 106 involves its slow, tight-binding inhibition of class I HDACs . By inhibiting these enzymes, Pimelic Diphenylamide 106 can alter the acetylation state of histones and other proteins, thereby influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of Pimelic Diphenylamide 106 have been shown to exceed the time of direct exposure in both cellular and animal models . This suggests that Pimelic Diphenylamide 106 may have long-term effects on cellular function, potentially due to its slow, tight-binding inhibition of HDACs .
Metabolic Pathways
Given its role as an HDAC inhibitor, it is likely that Pimelic Diphenylamide 106 influences metabolic pathways through its effects on protein acetylation .
Subcellular Localization
Given its role as an HDAC inhibitor, it is likely that Pimelic Diphenylamide 106 localizes to the nucleus where it can exert its effects on histone and protein acetylation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TC-H 106 involves the reaction of 2-aminophenyl and 4-methylphenyl heptanediamide. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and ethanol, with ultrasonic assistance to enhance solubility .
Industrial Production Methods: Industrial production of TC-H 106 follows similar synthetic routes but on a larger scale. The compound is stored at -20°C in powder form and can be dissolved in dimethyl sulfoxide or ethanol for use .
Analyse Des Réactions Chimiques
Types de Réactions: Le TC-H 106 subit principalement des réactions d'inhibition avec les histone désacétylases. Il ne présente aucune activité contre les histone désacétylases de classe II .
Réactifs et Conditions Courants: Le composé est utilisé dans les milieux de culture cellulaire avec du sérum de veau fœtal et un tampon HEPES. Il est incubé à 37°C dans 5% de dioxyde de carbone pendant 24 heures .
Principaux Produits Formés: Le principal produit formé par la réaction du TC-H 106 avec les histone désacétylases est l'histone H3 hyperacétylée .
Applications de Recherche Scientifique
Chimie: Le TC-H 106 est utilisé comme une sonde chimique pour étudier le rôle de l'histone désacétylase 3 dans le silence des gènes .
Biologie: En recherche biologique, le TC-H 106 est utilisé pour prolonger l'acétylation des histones dans les cultures cellulaires, ce qui en fait un outil précieux pour étudier le remodelage de la chromatine .
Médecine: En recherche médicale, le TC-H 106 a été utilisé pour corriger la déficience en frataxine dans un modèle murin d'ataxie de Friedreich .
Industrie: Dans l'industrie pharmaceutique, le TC-H 106 est utilisé dans le développement de médicaments ciblant les histone désacétylases .
Mécanisme d'Action
Le TC-H 106 exerce ses effets en inhibant les histone désacétylases de classe I. Cette inhibition empêche l'élimination des groupes acétyle des histones, conduisant à une acétylation prolongée des histones et à une expression génique modifiée . Les cibles moléculaires du TC-H 106 incluent l'histone désacétylase 1, l'histone désacétylase 2 et l'histone désacétylase 3 .
Comparaison Avec Des Composés Similaires
Composés Similaires:
Trichostatine A: Un autre inhibiteur des histone désacétylases mais avec une gamme d'activité plus large, y compris les histone désacétylases de classe II.
Unicité: Le TC-H 106 est unique dans son inhibition lente et à liaison étroite des histone désacétylases de classe I, ce qui en fait un outil précieux pour étudier les fonctions spécifiques des histone désacétylases sans affecter les histone désacétylases de classe II .
Propriétés
IUPAC Name |
N'-(2-aminophenyl)-N-(4-methylphenyl)heptanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-11-13-16(14-12-15)22-19(24)9-3-2-4-10-20(25)23-18-8-6-5-7-17(18)21/h5-8,11-14H,2-4,9-10,21H2,1H3,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKBRPXPNAKVEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10581754 | |
| Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937039-45-7 | |
| Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1682530.png)










